molecular formula C27H26N2O7 B2866808 3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 385391-30-0

3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2866808
CAS RN: 385391-30-0
M. Wt: 490.512
InChI Key: IKMYANIBFAFSGK-UHFFFAOYSA-N
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Description

3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C27H26N2O7 and its molecular weight is 490.512. The purity is usually 95%.
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Scientific Research Applications

Production of Methanol from Aromatic Acids

Research on the oxidation of 3,4,5-trimethoxybenzoic acid by a strain of Pseudomonas putida highlights the biological transformation of similar compounds, leading to the production of methanol and carbon dioxide as by-products. This process, involving the demethylation of methoxyl groups in complex organic molecules, indicates the potential application of such compounds in biocatalysis and environmental bioremediation studies (Donnelly & Dagley, 1980).

Acid-Catalyzed Ring Opening

The study on 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides explores the acid-catalyzed ring opening leading to the formation of novel organic compounds such as dibenzoxanthenes and diarylmethanes. This research demonstrates the synthetic versatility of pyrrolidine derivatives, suggesting that compounds with pyrrolidine structures can serve as precursors in the synthesis of complex organic molecules with potential applications in materials science and pharmaceuticals (Gazizov et al., 2015).

Anti-Tumor Agents

The development of benzopyranylamine compounds with a 3,4,5-trimethoxyphenyl ring showcases the anticancer potential of complex organic molecules. These compounds have shown activity against human breast, CNS, and colon cancer cell lines, indicating the role such chemical structures can play in the discovery and development of new anti-tumor medications (Jurd, 1996).

Synthesis and Receptor Binding Assays

The synthesis of pyrazolo[1,5-α]pyridines from pyrazolo[1,5-α]pyridine-3-carbaldehyde and their in vitro receptor binding assay demonstrate the application of complex organic molecules in the study of neurological receptors. Such compounds, especially when interacting with dopamine receptors, can contribute to the development of novel treatments for neurological disorders (Guca, 2014).

properties

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O7/c1-33-19-9-7-17(8-10-19)24(30)22-23(18-12-20(34-2)26(36-4)21(13-18)35-3)29(27(32)25(22)31)15-16-6-5-11-28-14-16/h5-14,23,30H,15H2,1-4H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJXDCOIVXGLPO-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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